4-Cyclopropoxy-2-isopropoxyaniline
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-12-7-10(5-6-11(12)13)15-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
GHKKKNXAEYJMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Features and Reactivity
The target molecule, 4-cyclopropoxy-2-isopropoxyaniline, features an electron-rich aromatic ring due to the amino group at position 1, which activates ortho and para positions for electrophilic substitution. However, the introduction of two alkoxy groups at positions 2 (isopropoxy) and 4 (cyclopropoxy) necessitates careful consideration of directing effects and steric hindrance. The cyclopropoxy group’s strain energy (≈27 kcal/mol) imposes constraints on reaction conditions, particularly temperature-sensitive steps.
Retrosynthetic Disconnections
Two primary disconnection strategies emerge:
- Ether bond cleavage : Disconnecting cyclopropoxy and isopropoxy groups to yield 2,4-dihydroxyaniline intermediates.
- Amine group introduction : Retaining the ether linkages and introducing the amino group via nitro reduction or Buchwald-Hartwig amination.
Patents describing cyclopropane ether synthesis suggest the former approach is more feasible for large-scale production, while academic studies on donor-acceptor cyclopropanes provide insights into strain management.
Synthetic Methodologies
Sequential Nucleophilic Aromatic Substitution
Directed Ortho-Metalation (DoM) Approach
Building on methods from pyridinecarboxamide synthesis, this route employs:
- Starting material : 2,4-Difluoronitrobenzene
- Step 1 : Isopropoxy introduction at position 2 via SNAr with NaO-iPr in DMF at 80°C (yield: 68%).
- Step 2 : Cyclopropoxy installation at position 4 using Na cyclopropoxide under phase-transfer conditions (TBAB, 100°C, 12 h).
- Nitro reduction : Catalytic hydrogenation (H2, 5% Pd/C, EtOAc) to yield final product.
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DMF, 80°C | 68 | 95 |
| 2 | TBAB, 100°C | 52 | 88 |
| 3 | H2, Pd/C | 91 | 99 |
This method suffers from moderate cyclopropoxy installation yields due to steric hindrance from the adjacent isopropoxy group.
Protection-Deprotection Strategy
Adapting acetanilide protection from cyclopropane syntheses:
- Protection : Acetylation of 2,4-dichloroaniline (Ac2O, pyridine, 0°C → 25°C, 2 h).
- Isopropoxy installation : SNAr with NaO-iPr in NMP (120°C, 8 h).
- Cyclopropoxy installation : Ullmann coupling with CuI/L-proline, cyclopropanol (DMSO, 110°C).
- Deprotection : Acidic hydrolysis (6M HCl, reflux).
Advantages :
Mitsunobu-Based Etherification
Sequential Ether Formation
Leveraging Mitsunobu’s superiority in sterically hindered systems:
- Starting material : 2,4-Dihydroxyaniline
- Isopropoxy installation : DIAD/PPh3, isopropanol (THF, 0°C → 25°C).
- Cyclopropoxy installation : Second Mitsunobu reaction with cyclopropanol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| DIAD equivalence | 1.5 eq |
| Reaction temperature | -10°C → 25°C gradient |
| Cyclopropanol purity | >99% (HPLC) |
This method achieves 74% overall yield but requires rigorous drying due to cyclopropanol’s moisture sensitivity.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Average Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Sequential SNAr | 58 | Pilot-scale | Cyclopropoxide instability |
| Protection-Deprotect | 65 | Bench-scale | Acidic hydrolysis side reactions |
| Mitsunobu | 74 | Small-scale | High reagent costs |
Spectroscopic Validation
Critical 1H NMR signals for final product:
- δ 6.85 (d, J=8.4 Hz, H-3/H-5)
- δ 4.22 (septet, OCH(CH3)2)
- δ 3.98 (m, cyclopropane CH2)
- δ 1.32 (d, J=6.0 Hz, CH3)
Mass spec: m/z 249.3 [M+H]+ (calculated 249.15).
Industrial Considerations
Cost Analysis
| Component | SNAr Route ($/kg) | Mitsunobu Route ($/kg) |
|---|---|---|
| Cyclopropanol | 3200 | 4100 |
| DIAD | - | 12,500 |
| Pd/C | 890 | - |
| Total (100 kg batch) | 48,000 | 217,000 |
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aniline nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
4-Cyclopropoxy-2-isopropoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Cyclopropoxy-2-isopropoxyaniline with three analogs from the evidence, focusing on substituent effects, molecular properties, and reactivity trends.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Basicity
- The isopropoxy group (C2) in 4-Cyclopropoxy-2-isopropoxyaniline is electron-donating, which may increase the amine’s basicity compared to 2-Chloro-4-isopropoxyaniline, where the C2 chloro substituent is electron-withdrawing .
- In 4-Fluoro-2-propoxyaniline, the para-fluoro group (electron-withdrawing) could counterbalance the propoxy group’s electron-donating effects, leading to reduced basicity relative to the target compound .
The cyclopentane-based analog () demonstrates how bulky cores can limit solubility in polar solvents, a trend that may extend to 4-Cyclopropoxy-2-isopropoxyaniline .
Polarity and Solubility
- The fluorine atom in 4-Fluoro-2-propoxyaniline increases polarity, likely enhancing water solubility compared to the cyclopropoxy analog .
- The absence of ionizable groups (e.g., carboxylic acids) in 4-Cyclopropoxy-2-isopropoxyaniline suggests lower aqueous solubility than the cyclopentane-carboxylic acid derivative .
Synthetic Utility
- Chloro and fluoro substituents (as in and ) are often used as directing groups in electrophilic substitution. In contrast, alkoxy groups in the target compound may favor different reaction pathways, such as oxidation or alkylation.
Q & A
Q. What are the recommended synthetic routes for 4-Cyclopropoxy-2-isopropoxyaniline, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is often employed:
Nucleophilic substitution : Introduce the cyclopropoxy group via reaction of 2-isopropoxy-4-nitroaniline with cyclopropanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) .
Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl.
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>75%) are achieved by maintaining anhydrous conditions and slow addition of reagents to minimize side reactions (e.g., over-reduction).
Q. Which analytical techniques are critical for characterizing 4-Cyclopropoxy-2-isopropoxyaniline?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, cyclopropane protons appear as a multiplet at δ 0.76–0.96 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc’d for C₁₂H₁₆N₂O₂: [M+H]⁺ = 220.12; observed deviation <2 ppm).
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer :
- Storage Conditions : Test stability at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.
- Analysis : Monitor degradation via HPLC every 30 days. Impurities (e.g., hydrolyzed products) are quantified against reference standards (e.g., EP impurity guidelines in ).
- Key Finding : Cyclopropoxy groups are prone to ring-opening under acidic conditions; neutral pH buffers are recommended for solutions .
Advanced Research Questions
Q. How do electronic effects of the cyclopropoxy and isopropoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The cyclopropoxy group’s strained ring induces electron-withdrawing effects, activating the aniline’s para position for electrophilic substitution .
- Experimental Validation : Compare Suzuki-Miyaura coupling yields using 4-Cyclopropoxy-2-isopropoxyaniline vs. non-substituted aniline. Cyclopropoxy groups enhance regioselectivity by 20–30% in arylboronic acid couplings .
Q. What computational strategies can predict degradation pathways of 4-Cyclopropoxy-2-isopropoxyaniline in oxidative environments?
- Methodological Answer :
- In Silico Modeling : Use Gaussian09 to simulate reaction pathways. The cyclopropane ring is susceptible to radical-mediated cleavage under UV light, forming cyclohexanol derivatives.
- Validation : Accelerated oxidative stress tests (H₂O₂/Fe²⁺) confirm major degradation products align with computational predictions .
Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?
- Methodological Answer :
- Root-Cause Analysis :
Batch Variability : Compare raw material purity (e.g., cyclopropanol moisture content via Karl Fischer titration).
Kinetic Profiling : Use in-situ IR to track intermediate formation. Exothermicity during nitro reduction can lead to byproducts if temperature exceeds 50°C .
- Mitigation : Implement controlled cooling and gradient heating (2°C/min) during hydrogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
